Technical Guide: 6-Nitroso-2,4-xylidine (2,4-Dimethyl-6-nitrosoaniline)
Technical Guide: 6-Nitroso-2,4-xylidine (2,4-Dimethyl-6-nitrosoaniline)
The following technical guide provides an in-depth analysis of 6-Nitroso-2,4-xylidine , a specialized intermediate and potential genotoxic impurity in the synthesis of xylidine-based pharmaceuticals and dyes.
Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Safety Engineers, and Analytical Scientists[1]
Executive Summary
6-Nitroso-2,4-xylidine (systematically 2,4-Dimethyl-6-nitrosoaniline ) is an aromatic C-nitroso compound derived from 2,4-xylidine.[1] Unlike the stable N-nitroso compounds (nitrosamines) often flagged in ICH M7 guidelines, this compound carries the nitroso group directly on the benzene ring (C-nitroso).[1] It exists in a tautomeric equilibrium with its quinone imine oxime form, a feature that dictates its reactivity, color (typically green/blue in monomeric form, yellow/colorless in dimeric or oxime form), and detection methods.[1]
In drug development, it is primarily relevant as:
-
An Oxidation Impurity: Formed during the oxidative degradation of 2,4-xylidine or its derivatives.[1]
-
A Synthetic Intermediate: Used in the preparation of heterocyclic scaffolds (e.g., phenazines) and metal complexes.[1]
-
A Structural Alert: Possessing mutagenic potential due to the nitroso moiety, requiring control strategies under genotoxic impurity (GTI) workflows.[1]
Nomenclature & Chemical Identity
The nomenclature for substituted anilines can be ambiguous due to conflicting numbering priorities. For 2,4-xylidine derivatives, the amino group (
Synonyms and Identifiers
| Nomenclature System | Name / Identifier | Notes |
| Common Name | 6-Nitroso-2,4-xylidine | "Xylidine" implies the 2,4-dimethylaniline skeleton.[1][2] |
| IUPAC Name | 2,4-Dimethyl-6-nitrosoaniline | Preferred systematic name.[1] |
| Alternative IUPAC | 2-Nitroso-4,6-dimethylaniline | Equivalent structure; numbering reversed to prioritize nitroso proximity (less common).[1] |
| Tautomeric Name | 6-Imino-2,4-dimethylcyclohexa-2,4-dien-1-one oxime | The quinone imine oxime form.[1] |
| CAS Number | Not widely commercialized | Often cited as a derivative; see CAS 1635-84-3 for the Nitro analog (caution: distinct compound).[1] |
| SMILES | Cc1cc(C)c(N)c(N=O)c1 | Explicit C-nitroso form.[3] |
| Molecular Formula | MW: 150.18 g/mol |
Structural Visualization
The following diagram illustrates the numbering logic and the critical tautomeric equilibrium.
Caption: Structural relationship between the aromatic C-nitroso form (left) and the quinone imine oxime tautomer (right). The equilibrium favors the oxime in polar solvents.[1]
Synthesis & Formation Mechanism[1]
Direct nitrosation of primary aromatic amines (like 2,4-xylidine) with nitrous acid typically yields diazonium salts, not C-nitroso compounds.[1] Therefore, the synthesis of 6-nitroso-2,4-xylidine requires oxidation of the amine using Caro's acid (peroxymonosulfuric acid) or Oxone®.[1]
Protocol: Oxidation of 2,4-Xylidine to 6-Nitroso-2,4-xylidine[1]
Safety Warning: Peroxymonosulfates are strong oxidants. Nitroso compounds are potential carcinogens.[4] Handle in a fume hood with double gloving.[1]
Reagents:
-
2,4-Xylidine (1.0 eq)[1]
-
Oxone® (
) (2.0 eq)[1] -
Dichloromethane (DCM) / Water (1:1 v/v)[1]
-
Sodium Bicarbonate (
)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-xylidine (10 mmol) in DCM (50 mL).
-
Oxidant Solution: Dissolve Oxone (20 mmol) in water (50 mL).
-
Reaction: Add the Oxone solution to the DCM solution vigorously stirring at
. -
Buffering: Slowly add solid
to maintain pH ~7-8 (prevents diazonium formation or over-oxidation). -
Monitoring: Stir for 30-60 minutes. The organic layer will turn characteristic green (monomeric nitroso) or yellow (oxime/dimer).[1]
-
Workup: Separate the organic layer.[1][5][6] Wash with water (
) and brine.[1] Dry over .[1] -
Purification: Evaporate solvent in vacuo at low temperature (
) to avoid dimerization. Purify via flash column chromatography (Silica, Hexane/EtOAc) if necessary.[1]
Reaction Mechanism Diagram[1]
Caption: Oxidative pathway from amine to nitroso via the hydroxylamine intermediate.[1]
Analytical Characterization
Validating the identity of 6-nitroso-2,4-xylidine requires distinguishing it from the starting amine and the nitro analog.[1]
UV-Vis Spectroscopy[9]
-
Monomer (Green): Exhibits a weak, forbidden
transition band around 700–750 nm .[1] -
Dimer/Oxime (Colorless/Yellow): Strong
absorption in the UV region (280–320 nm ).[1] -
Diagnostic: Dissolving the solid (often a dimer) in a non-polar solvent (e.g., warm benzene or DCM) often generates a transient green color, confirming the dissociation to the monomeric nitroso form.[1]
Nuclear Magnetic Resonance (NMR)
The nitroso group is strongly electron-withdrawing and anisotropic.[1]
| Nucleus | Signal Characteristics |
| Ortho-H (H5): Significant downfield shift ( | |
| C-NO (C6): Broad signal or distinct shift around 160–165 ppm (typical for C-nitroso). |
Mass Spectrometry (MS)[1]
-
Molecular Ion:
.[1] -
Fragmentation: Loss of
radical ( ) is a characteristic fragmentation pathway, yielding a peak at .[1]
Safety & Toxicology (E-E-A-T)
Genotoxicity Alert
While most regulatory focus is on N-nitrosamines (e.g., NDMA), C-nitroso compounds are also genotoxic structural alerts.[1] They can interact with DNA after metabolic reduction to hydroxylamines, which form DNA adducts.[1]
-
Recommendation: Treat 6-nitroso-2,4-xylidine as a Class 3 impurity (alerting structure, unrelated to known mutagen) under ICH M7 unless specific Ames data proves otherwise.[1] Control to TTC (Threshold of Toxicological Concern) levels (
) in drug substances.[1]
Handling Precautions[1][6]
-
Thermal Instability: Nitroso compounds can decompose exothermically.[1] Store below
. -
Skin Absorption: Xylidines are readily absorbed through the skin.[1] The nitroso derivative is expected to have enhanced lipid solubility.[1] Wear permeation-resistant gloves (Nitrile/Neoprene).
References
-
Oxidation of Anilines: Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1] Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396.[1]
-
Tautomerism: Bosch, E., & Kochi, J. K. (1994).[1] Nitroso-quinone oxime tautomerism. Journal of Organic Chemistry, 59(12), 3314-3325.[1]
-
General Xylidine Safety: National Center for Biotechnology Information.[1] (2024).[1][3][7] PubChem Compound Summary for CID 7250, 2,4-Xylidine.
-
Regulatory Context: ICH Harmonised Guideline. (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
Sources
- 1. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | Occupational Safety and Health Administration [osha.gov]
- 3. n-Nitroso-dimethylaniline | C8H10N2O | CID 22065630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
